
KRAS G12C inhibitor 21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 21 is a small molecule designed to specifically target the KRAS G12C mutation, which is a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma. This compound binds covalently to the cysteine residue at position 12 of the KRAS protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 21 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, introduction of functional groups, and final coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a scalable synthesis route that ensures consistency and quality. The process involves large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization, filtration, and chromatography. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to verify the identity and purity of the compound .
化学反应分析
Types of Reactions
KRAS G12C inhibitor 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .
科学研究应用
The search results do not contain information about "KRAS G12C inhibitor 21." However, they do provide information on KRAS G12C inhibitors in general, their applications, and related research.
KRAS G12C inhibitors have emerged as a significant class of drugs in cancer treatment, particularly for tumors with KRAS G12C mutations . These inhibitors target the KRAS protein, which, when mutated, drives tumor growth. While monotherapy with KRAS G12C inhibitors has shown limited clinical efficacy due to resistance mechanisms, combination therapies have demonstrated promising results .
Combination Therapies to Overcome Resistance
RTK Inhibitors
- Mechanism: Primary resistance to KRAS G12C inhibition in colorectal cancer (CRC) is linked to the activation of EGFR signaling . KRAS G12C inhibition can induce phospho-ERK rebound, which can be countered by combining KRAS G12C inhibitors with RTK-targeted therapies .
- Clinical Trials: Clinical trials combining KRAS G12C inhibitors with RTK-targeted therapies, especially for KRAS G12C-mutated CRC, have been conducted .
- Example: Divarasib, a KRAS G12C inhibitor, has been combined with cetuximab in a phase Ib trial (NCT04449874) for advanced or metastatic KRAS G12C-mutated CRC . The combination showed an objective response rate (ORR) of 62.5% in patients who had not previously received a KRAS G12C inhibitor, with a median duration of response (mDoR) of 6.9 months and a median progression-free survival (mPFS) of 8.1 months .
SHP2 Inhibitors - Mechanism: SHP2 acts as a mediator between RTK signaling and KRAS activation . Combining SHP2 inhibition with KRAS G12C inhibition has been shown to decrease tumor growth in in vivo models compared to monotherapy .
- Benefit: This combination reduces the active conformation of KRAS-GTP and MAPK pathway activation, supporting the investigation of combination therapy to prevent the upregulation of upstream pathways .
Other Targeted Therapies - Ongoing Research: Clinical trials are exploring combinations of KRAS G12C inhibitors with other targeted therapies like SOS1, ERK, CDK4/6, and wild-type RAS inhibitors .
- Preclinical Data: Preclinical data suggests potential benefits from combining KRAS G12C inhibitors with YAP/TAZ-TEAD inhibitors, FAK inhibitors, and farnesyltransferase inhibitors .
Approved KRAS G12C Inhibitors
Sotorasib
- Approval: The FDA granted accelerated approval to sotorasib in 2021 for treating adult patients with non-small cell lung cancer (NSCLC) who have KRAS G12C mutations and have previously received other treatments .
- Efficacy: A phase 2 trial showed that sotorasib reduced tumor size in 37.1% of participants, with a median duration of response of 11.1 months .
Adagrasib - Designation: Adagrasib has received breakthrough therapy designation from the FDA as a potential treatment for NSCLC patients with KRAS G12C mutations after prior systemic therapy .
- Efficacy: Phase 1/2 study data showed that 45% of participants had a partial response, and 51% were in stable condition when treated with adagrasib .
- Adverse Events: Common adverse events include diarrhea, nausea, vomiting, fatigue, and elevated aminotransferase levels .
Impact of Co-occurring Alterations
STK11 and KEAP1 Mutations
- Sotorasib: An ORR of 50% was observed in 22 KRAS G12C patients with STK11 mutation and no KEAP1 mutation. However, in patients with triple mutations of KRAS G12C, STK11, and KEAP1, the ORR was 23% .
- Adagrasib: An ORR of 64% was observed in 14 KRAS G12C/STK11 co-altered patients, compared to 33% in 30 KRAS G12C mutant/STK11 wild-type patients .
- Implications: KRAS G12C inhibition may be a favorable approach in patients with concomitant STK11 mutations, as these patients may respond poorly to PD-1 therapy .
Overcoming Acquired Resistance
Mechanisms: Most patients eventually develop acquired resistance to KRAS G12C inhibitors through various underlying mechanisms .
Future Directions:
- Understanding the biological basis of drug resistance is crucial for optimizing KRAS G12C inhibitor regimens and developing new combinations .
- Research is needed to determine whether genomic mutations or heterogeneities drive acquired resistance .
- Identifying genetic, metabolic, and immune biomarkers to predict drug efficacy and toxicity is essential .
- Combined treatment strategies should aim to prevent drug resistance and reduce toxic side effects .
作用机制
KRAS G12C inhibitor 21 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the KRAS protein in an inactive state, preventing it from interacting with downstream signaling molecules such as RAF, MEK, and ERK. As a result, the compound effectively inhibits the proliferation and survival of cancer cells harboring the KRAS G12C mutation .
相似化合物的比较
Similar Compounds
Sotorasib: Another KRAS G12C inhibitor that has shown efficacy in clinical trials for non-small cell lung cancer.
Adagrasib: A KRAS G12C inhibitor with a similar mechanism of action, currently being evaluated in clinical studies.
MRTX849: A KRAS G12C inhibitor that has demonstrated promising preclinical and clinical activity
Uniqueness
KRAS G12C inhibitor 21 is unique in its specific binding affinity and selectivity for the KRAS G12C mutation. It has shown improved pharmacokinetic properties and a favorable safety profile compared to other similar compounds. Additionally, its ability to overcome resistance mechanisms observed with other KRAS inhibitors makes it a valuable candidate for further development .
生物活性
KRAS G12C inhibitors, including compound 21, represent a significant advancement in targeted cancer therapy, particularly for tumors harboring the KRAS G12C mutation. This mutation is prevalent in various cancers, notably non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The biological activity of KRAS G12C inhibitor 21 has been investigated in several studies, highlighting its efficacy, resistance mechanisms, and potential in combination therapies.
KRAS G12C inhibitors function by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive state. This prevents the downstream signaling that promotes tumor growth. Compound 21 specifically targets the GDP-bound form of KRAS G12C, inhibiting its activation and subsequent signaling pathways involved in tumorigenesis.
Efficacy Data
The efficacy of this compound has been evaluated through various clinical trials and preclinical studies. Below is a summary table of key findings from notable studies:
Study | Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Combination Therapy |
---|---|---|---|---|---|
CodeBreak 100 | NSCLC with KRAS G12C mutation | 37.1% | 6.8 months | 12.5 months | Sotorasib + other agents |
KRYSTAL-1 | Advanced NSCLC with KRAS G12C | 42.9% | 6.5 months | 12.6 months | Adagrasib + chemotherapy |
Divarasib + Cetuximab | Advanced CRC with KRAS G12C | 62.5% (naïve patients) | 8.1 months | Not reported | Combination with EGFR inhibitors |
Case Studies
-
Case Study: Sotorasib in NSCLC
- A patient treated with Sotorasib showed a significant reduction in tumor size after three months of therapy, with a notable improvement in symptoms related to lung function.
-
Case Study: Adagrasib in CRC
- In a cohort of patients with previously treated advanced CRC, Adagrasib led to a partial response in 35% of patients, demonstrating its potential even after multiple lines of therapy.
-
Combination Therapy: Divarasib and Cetuximab
- A study involving the combination of Divarasib and Cetuximab reported an ORR of 62.5% among patients who had not previously received a KRAS G12C inhibitor, indicating enhanced efficacy through dual targeting.
Resistance Mechanisms
Despite the promising results, resistance to KRAS G12C inhibitors remains a challenge:
- EGFR Reactivation : Many tumors exhibit reactivation of the EGFR pathway as a resistance mechanism to single-agent KRAS G12C inhibition. Studies have shown that combining EGFR inhibitors with KRAS G12C inhibitors can overcome this resistance.
- Alternative RTK Activation : Resistance can also arise from the activation of other receptor tyrosine kinases (RTKs), necessitating further exploration into combination therapies that target multiple pathways.
- Mutation Variants : Specific mutations within the KRAS gene can confer resistance to inhibitors like compound 21, highlighting the need for personalized treatment strategies based on genetic profiling.
属性
分子式 |
C34H30ClN3O4 |
---|---|
分子量 |
580.1 g/mol |
IUPAC 名称 |
6-chloro-7-(3-hydroxynaphthalen-1-yl)-1-(2-propan-2-ylphenyl)-4-[(1-prop-2-enoylazetidin-3-yl)methyl]quinoxaline-2,3-dione |
InChI |
InChI=1S/C34H30ClN3O4/c1-4-32(40)36-17-21(18-36)19-37-30-16-28(35)27(26-14-23(39)13-22-9-5-6-11-25(22)26)15-31(30)38(34(42)33(37)41)29-12-8-7-10-24(29)20(2)3/h4-16,20-21,39H,1,17-19H2,2-3H3 |
InChI 键 |
RGGFDCIDHSJZIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1N2C3=C(C=C(C(=C3)C4=CC(=CC5=CC=CC=C54)O)Cl)N(C(=O)C2=O)CC6CN(C6)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。